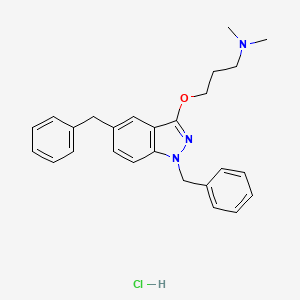

5-BenzylBenzydamineHydrochloride

Description

Contextualization within Indazole Chemistry Research

The indazole nucleus, a bicyclic aromatic system composed of a benzene (B151609) ring fused to a pyrazole (B372694) ring, is a privileged scaffold in medicinal chemistry. nih.govpnrjournal.com This core structure is found in a variety of pharmacologically active compounds. pnrjournal.com Indazole derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and antimicrobial effects. nih.govnih.gov

The versatility of the indazole ring allows for substitutions at various positions, leading to a diverse array of chemical entities with distinct properties. nih.gov Research in indazole chemistry often focuses on the synthesis of novel derivatives and the exploration of their structure-activity relationships (SAR). For instance, studies on substituted indazoles have identified potent inhibitors of enzymes such as Aurora kinases and fibroblast growth factor receptors (FGFRs), which are important targets in cancer therapy. nih.gov

Significance of 5-Benzylbenzydamine Hydrochloride in Chemical Biology and Medicinal Chemistry

The significance of 5-Benzylbenzydamine hydrochloride is primarily understood through the lens of its parent compound, benzydamine (B159093). Benzydamine is a locally-acting NSAID with analgesic and local anesthetic properties. wikipedia.orgdrugbank.com Unlike traditional NSAIDs, benzydamine is a weak inhibitor of cyclooxygenase (COX) enzymes. researchgate.netnih.gov Its anti-inflammatory effects are largely attributed to the inhibition of pro-inflammatory cytokine production, such as tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β). nih.govpatsnap.comdovepress.com It also exhibits membrane-stabilizing activity, which contributes to its local anesthetic effects. patsnap.com

Given that 5-Benzylbenzydamine hydrochloride is an isomer of benzydamine, it is plausible that it may share some of these biological activities. However, the specific placement of the benzyl (B1604629) group at the 5-position of the indazole ring, as opposed to the 1-position in benzydamine, would undoubtedly influence its pharmacological profile. The study of such isomers is crucial for understanding the SAR of indazole-based compounds and for identifying potential new therapeutic agents with improved potency or selectivity.

Overview of Current Academic Research Trajectories for the Compound

Specific academic research trajectories for 5-Benzylbenzydamine hydrochloride as a standalone agent are not prominent in the current literature. Its investigation appears to be primarily in the context of being an impurity of benzydamine. google.comgoogle.com

However, the broader research on indazole derivatives is advancing rapidly. Current research is focused on several key areas:

Novel Synthetic Methodologies: Developing more efficient and regioselective methods for the synthesis of substituted indazoles. nih.gov

Kinase Inhibition: Designing indazole-based compounds as inhibitors of various protein kinases for applications in oncology. nih.gov

Pain Management: Investigating substituted indazoles as blockers of ion channels like Nav1.7 for the treatment of pain. acs.org

Antimicrobial Agents: Exploring the potential of new indazole derivatives to combat bacterial and fungal infections. nih.gov

Neurodegenerative Diseases: The structural similarity of some indazole derivatives to endogenous molecules suggests their potential utility in targeting pathways relevant to neurodegenerative disorders.

While 5-Benzylbenzydamine hydrochloride is not the primary subject of these studies, the knowledge gained from this research provides a framework for predicting its potential biological properties and for designing future investigations into its unique chemical and pharmacological characteristics.

Data on Related Indazole Compounds

To provide context for the properties of 5-Benzylbenzydamine hydrochloride, the following tables detail information on the parent compound, benzydamine, and general characteristics of the indazole chemical class.

Table 1: Physicochemical Properties of Benzydamine

| Property | Value | Reference |

| Chemical Formula | C19H23N3O | drugbank.com |

| Molar Mass | 309.41 g/mol | drugbank.com |

| Appearance | Crystalline solid | |

| Water Solubility | Poorly absorbed through skin and vagina | wikipedia.org |

| Protein Binding | < 20% | drugbank.com |

| Metabolism | Primarily by oxidation, dealkylation, and conjugation | drugbank.com |

Table 2: Biological Activities of Benzydamine

| Activity | Description | Reference |

| Anti-inflammatory | Inhibits the production of pro-inflammatory cytokines like TNF-α and IL-1β. | nih.govpatsnap.com |

| Analgesic | Provides pain relief, particularly in inflammatory conditions. | drugbank.com |

| Local Anesthetic | Exhibits membrane-stabilizing properties, blocking nerve impulses. | patsnap.com |

| Antimicrobial | Shows in vitro activity against some bacteria and fungi. | wikipedia.orgresearchgate.net |

Structure

3D Structure

Properties

CAS No. |

1797879-37-8 |

|---|---|

Molecular Formula |

C26H29N3O |

Molecular Weight |

399.5 g/mol |

IUPAC Name |

3-(1,5-dibenzylindazol-3-yl)oxy-N,N-dimethylpropan-1-amine |

InChI |

InChI=1S/C26H29N3O/c1-28(2)16-9-17-30-26-24-19-23(18-21-10-5-3-6-11-21)14-15-25(24)29(27-26)20-22-12-7-4-8-13-22/h3-8,10-15,19H,9,16-18,20H2,1-2H3 |

InChI Key |

KIODMZRQIHVXEE-UHFFFAOYSA-N |

SMILES |

CN(C)CCCOC1=NN(C2=C1C=C(C=C2)CC3=CC=CC=C3)CC4=CC=CC=C4.Cl |

Canonical SMILES |

CN(C)CCCOC1=NN(C2=C1C=C(C=C2)CC3=CC=CC=C3)CC4=CC=CC=C4 |

Origin of Product |

United States |

Synthetic Strategies and Chemical Transformation Pathways of 5 Benzylbenzydaminehydrochloride

Established Synthetic Routes for 5-Benzylbenzydamine Hydrochloride

The preparation of 5-Benzylbenzydamine Hydrochloride is a multi-step endeavor that begins with the synthesis of the fundamental indazole core. This is followed by a series of reactions involving specific precursors and conditions to build the final molecular architecture.

Synthesis of the Indazole Core Structure

The formation of the indazole ring system is a critical phase in the synthesis of 5-Benzylbenzydamine Hydrochloride. One documented approach initiates with 2-amino-5-benzyl methyl benzoate (B1203000). google.com This starting material undergoes hydrolysis of the methyl ester, followed by diazotization of the amino group to form a hydrazine (B178648) intermediate. Subsequent acid-catalyzed ring closure of the carboxyl and hydrazino functionalities yields the benzopyrazolyl derivative, which is the foundational indazole core. google.com

Another synthetic pathway begins with 4-bromo-2-nitrobenzoic acid. google.com This starting material is subjected to a ten-step reaction sequence to ultimately produce 5-benzylbenzydamine. google.com A key step in this process involves the reaction of an intermediate with sodium nitrite (B80452) and stannous chloride in hydrochloric acid to form the indazole ring. google.com

Key Reaction Conditions and Precursor Utilization in Chemical Synthesis

The synthesis of 5-Benzylbenzydamine Hydrochloride relies on a series of well-defined reaction conditions and the use of specific precursor molecules. For instance, a method starting from 2-amino-5-benzyl methyl benzoate utilizes lithium hydroxide (B78521) hydrate (B1144303) for the initial hydrolysis step. google.com The subsequent diazotization and cyclization are carried out in a hydrochloric acid solution with sodium nitrite and stannous chloride. google.com The final steps involve alkylation reactions to introduce the remaining substituents. google.com

In an alternative, longer route starting from 4-bromo-2-nitrobenzoic acid, the initial step is an esterification using iodomethane (B122720) in a polar solvent like DMF. google.com Subsequent steps involve reactions with phenylacetonitrile (B145931) and potassium tert-butoxide. google.com The formation of the indazole ring is achieved through treatment with sodium nitrite and stannous chloride in a mixture of concentrated hydrochloric acid and acetic acid. google.com The final step to yield 5-benzylbenzydamine involves a reaction with N,N-dimethylaminopropyl chloride in the presence of a strong base like sodium hydride in DMF. google.com

Table 1: Key Precursors and Reagents

| Precursor/Reagent | Role in Synthesis | Reference |

|---|---|---|

| 2-Amino-5-benzyl methyl benzoate | Starting material for indazole core synthesis | google.com |

| 4-Bromo-2-nitrobenzoic acid | Alternative starting material for a multi-step synthesis | google.com |

| Lithium hydroxide hydrate | Reagent for ester hydrolysis | google.com |

| Sodium nitrite | Reagent for diazotization | google.comgoogle.com |

| Stannous chloride | Reducing agent for indazole ring formation | google.comgoogle.com |

| N,N-Dimethylaminopropyl chloride | Reagent for final alkylation step | google.com |

Multi-Step Synthetic Approaches for Compound Derivatization

The synthesis of 5-Benzylbenzydamine Hydrochloride and its analogues often involves multi-step sequences that allow for the introduction of various functional groups and structural modifications. These derivatization strategies are crucial for exploring structure-activity relationships. For example, after the formation of the indazole core, the nitrogen atoms can be subjected to alkylation reactions to introduce different side chains. google.com This modular approach allows for the synthesis of a library of related compounds for further investigation. The use of flow chemistry has also been explored for the multi-step synthesis of complex molecules, offering advantages in terms of automation, reaction control, and purification. syrris.jp

Optimization of Synthetic Yield and Product Purity for 5-Benzylbenzydamine Hydrochloride

Achieving high yield and purity is a primary goal in the synthesis of any chemical compound, including 5-Benzylbenzydamine Hydrochloride. Various strategies are employed to optimize reaction outcomes, ranging from statistical experimental design to the careful selection of catalysts and solvents.

Application of Design of Experiments (DoE) in Synthetic Chemistry

Design of Experiments (DoE) is a powerful statistical tool used to systematically investigate the effects of multiple variables on a reaction's outcome. mdpi.com By varying factors such as temperature, reaction time, and reagent stoichiometry according to a predefined experimental plan, DoE allows for the efficient identification of optimal reaction conditions. mdpi.com This methodology can lead to significant improvements in yield and purity while minimizing the number of required experiments. For instance, in the synthesis of related heterocyclic compounds, DoE has been successfully used to optimize reaction parameters in flow chemistry setups. mdpi.com This approach can be applied to the synthesis of 5-Benzylbenzydamine Hydrochloride to fine-tune the reaction conditions for maximum efficiency. mdpi.comresearchgate.net

Influence of Catalysts and Solvent Systems on Reaction Efficiency

The choice of catalysts and solvent systems plays a pivotal role in the efficiency of chemical reactions. Catalysts can accelerate reaction rates and improve selectivity, while the solvent can influence reactant solubility, reaction kinetics, and the stability of intermediates and transition states. In the synthesis of 5-Benzylbenzydamine Hydrochloride, polar aprotic solvents like N,N-dimethylformamide (DMF) are often used. google.comgoogle.com The selection of an appropriate base, such as sodium hydride, is also critical for the success of certain steps. google.com The optimization of these components is essential for maximizing the yield and purity of the final product. For example, in the synthesis of other heterocyclic compounds, extensive screening of catalysts and solvents has been shown to be crucial for achieving high-yielding transformations. researchgate.net

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| 5-Benzylbenzydamine Hydrochloride |

| 2-Amino-5-benzyl methyl benzoate |

| 4-Bromo-2-nitrobenzoic acid |

| Iodomethane |

| Phenylacetonitrile |

| Potassium tert-butoxide |

| Sodium nitrite |

| Stannous chloride |

| N,N-Dimethylaminopropyl chloride |

| Sodium hydride |

Molecular Mechanisms of Action and in Vitro Biological Activities of 5 Benzylbenzydaminehydrochloride

Elucidation of Molecular Targets and Ligand Interactions

The molecular interactions of Benzydamine (B159093), and by extension its benzyl (B1604629) derivative, are complex and involve multiple targets that contribute to its anti-inflammatory and analgesic effects.

Investigation of Enzyme Binding and Modulation

Unlike typical NSAIDs, Benzydamine is a weak inhibitor of cyclooxygenase (COX) and lipoxygenase enzymes, only showing significant inhibition at high concentrations (1mM or greater). drugbank.com Its anti-inflammatory effects are therefore not primarily mediated through the inhibition of prostaglandin (B15479496) synthesis. drugbank.comnih.gov Studies on human gingival fibroblasts have shown that Benzydamine can reduce prostaglandin E2 (PGE2) and prostaglandin I2 (PGI2) production. This is achieved partly by inhibiting the release of arachidonic acid, suggesting an effect on phospholipase A2, and partly through cyclooxygenase inhibition. medicaljournalssweden.se

Characterization of Receptor Interactions

Recent studies have suggested that Benzydamine's pharmacological profile may involve interactions with cannabinoid and serotonin (B10506) receptors. There is evidence suggesting that Benzydamine may act as a cannabinoid receptor type 1 (CB1) and type 2 (CB2) modulator. nih.gov The analgesic properties of some indazole derivatives, a class of compounds to which Benzydamine belongs, have been linked to CB2 receptor affinity. nih.gov Furthermore, the chemical structure of Benzydamine includes an indole (B1671886) group, which may be associated with activity at serotonergic 5HT-2A receptors. nih.gov

Analysis of Specific Biochemical Pathway Modulation (e.g., TRP channels, inflammatory pathways)

Benzydamine has been shown to modulate several key signaling pathways involved in inflammation and pain. It can inhibit the p38 mitogen-activated protein kinase (MAPK) pathway, which is a critical regulator of the biosynthesis of pro-inflammatory cytokines. nih.gov

There is also evidence to suggest that Benzydamine may interact with various ion channels. It has been shown to inhibit the voltage-gated sodium channel Nav1.8, which is preferentially expressed in nociceptive primary sensory neurons. toxhub-consulting.com This action likely contributes to its local anesthetic effect. While direct evidence is still emerging, the modulation of Transient Receptor Potential (TRP) channels and acid-sensing ion channels (ASICs) by Benzydamine has been proposed as a potential mechanism for its analgesic properties. nih.govmdpi.com TRP channels, such as TRPV1 and TRPA1, are key players in nociceptive signaling. nih.gov

Characterization of Specific Biological Activities

The diverse molecular interactions of Benzydamine translate into distinct biological activities that underpin its therapeutic effects.

Anti-inflammatory Effects via Cytokine Modulation (e.g., TNF-α, IL-1β)

A primary mechanism of Benzydamine's anti-inflammatory action is the selective inhibition of pro-inflammatory cytokine synthesis. drugbank.compatsnap.com It has been demonstrated to reduce the production of Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1β (IL-1β) in various in vitro models, including Candida albicans-stimulated human peripheral blood cells. drugbank.comdovepress.comnih.gov Notably, Benzydamine does not significantly affect the synthesis of other pro-inflammatory cytokines like IL-6 and IL-8, or anti-inflammatory cytokines such as IL-10 and IL-1 receptor antagonist. drugbank.comresearchgate.netnih.gov This selective action differentiates it from many other anti-inflammatory agents.

| Cytokine | Effect of Benzydamine | Reference |

| TNF-α | Inhibition | drugbank.comdovepress.comnih.gov |

| IL-1β | Inhibition | drugbank.comdovepress.comnih.gov |

| IL-6 | No significant effect | drugbank.comnih.gov |

| IL-8 | No significant effect | drugbank.comnih.gov |

| IL-10 | No significant effect | drugbank.comresearchgate.netnih.gov |

| IL-1ra | No significant effect | researchgate.netnih.gov |

Antibacterial Activity and Synergistic Effects

Direct studies on the antibacterial activity and synergistic effects of 5-Benzylbenzydamine Hydrochloride are not available in the current scientific literature. However, extensive research on benzydamine hydrochloride provides a basis for potential antibacterial action.

Benzydamine hydrochloride has demonstrated a potent bactericidal effect against a wide array of pathogens, including both Gram-positive and Gram-negative bacteria. gavinpublishers.com It has shown efficacy against clinically relevant species such as Escherichia coli, Klebsiella pneumoniae, Staphylococcus aureus, and Streptococcus species. epidemvac.rudoaj.org The minimum inhibitory concentrations (MICs) for benzydamine hydrochloride against various bacterial strains have been reported in several studies.

Table 1: Minimum Inhibitory Concentration (MIC) of Benzydamine Hydrochloride Against Various Bacterial Strains

| Bacterial Strain | Reported MIC Range (mg/L) |

|---|---|

| Escherichia coli | 512 - 1280 epidemvac.rudoaj.org |

| Klebsiella pneumoniae | 512 - 1280 doaj.org |

| Staphylococcus aureus | 256 - 1280 epidemvac.rudoaj.org |

| Streptococcus agalactiae | 320 - 1280 doaj.org |

| Streptococcus pyogenes | 256 - 640 doaj.org |

| Enterococcus faecalis | 512 doaj.org |

| Enterococcus faecium | 256 doaj.org |

| Staphylococcus epidermidis | 320 - 1280 epidemvac.ru |

| Streptococcus pneumoniae | 40 - 640 epidemvac.ru |

This table is interactive. You can sort and filter the data by clicking on the column headers.

Furthermore, benzydamine has been shown to exhibit synergistic effects when combined with certain antibiotics. nih.gov Studies have indicated that combining benzydamine with tetracyclines and chloramphenicol (B1208) can enhance the antibacterial effect by increasing the uptake of the antibiotic by the bacteria. nih.gov This synergistic action has been observed against antibiotic-resistant strains of Staphylococcus aureus and Pseudomonas aeruginosa. drugbank.com The mechanism behind this synergy is believed to be the increased cell permeability caused by benzydamine. gavinpublishers.com

Structure-Activity Relationship (SAR) Studies of 5-Benzylbenzydamine Hydrochloride and Its Derivatives

Specific structure-activity relationship (SAR) studies for 5-Benzylbenzydamine Hydrochloride are not available. The following sections provide a theoretical analysis based on the known SAR of benzydamine and related compounds.

Impact of Substitution Patterns on Biological Efficacy

The biological activity of benzimidazole (B57391) derivatives, a related class of compounds, is significantly influenced by the nature and position of substituents on the benzimidazole ring. mdpi.com For instance, in a series of substituted 2-(4-methoxyphenyl)-1H-benzimidazoles, the presence of a hydrogen bond acceptor group at the 5-position, such as a formyl, aminocarbonyl, or nitro group, was correlated with topoisomerase I inhibitory activity. nih.gov The addition of a benzyl group at the 5-position of benzydamine introduces a bulky, lipophilic moiety. This substitution could potentially influence the compound's interaction with biological targets. The increased lipophilicity might enhance its ability to penetrate bacterial cell membranes, potentially increasing its antibacterial potency. Conversely, the steric bulk of the benzyl group could hinder binding to certain targets, possibly reducing its efficacy compared to the parent compound.

Role of the Dimethylamine (B145610) Moiety in Biological Interactions

The dimethylamine moiety is a common feature in many biologically active compounds and is crucial for the activity of benzydamine. This tertiary amine group is basic and can be protonated at physiological pH, which is important for the compound's interaction with biological targets, such as ion channels, and for its local anesthetic properties. nih.gov The positive charge allows for electrostatic interactions with negatively charged residues in protein binding sites. Any modification to this group would likely have a significant impact on the biological activity.

Comparative Analysis with Benzydamine and Other Related Compounds

A direct comparative analysis of 5-Benzylbenzydamine Hydrochloride with benzydamine is not possible due to the lack of experimental data for the former. However, we can hypothesize on the potential differences. The addition of the benzyl group to the benzydamine scaffold would increase its molecular weight and lipophilicity. This could alter its pharmacokinetic properties, such as absorption and distribution.

Effects of Isosteric Replacements on Activity

Isosteric replacement is a common strategy in drug design to modulate the physicochemical and biological properties of a lead compound. nih.govresearchgate.net While no studies on isosteric replacements for 5-Benzylbenzydamine Hydrochloride exist, we can consider potential modifications. For example, replacing the benzyl group with other aromatic or heteroaromatic rings could fine-tune the electronic and steric properties of the molecule, potentially leading to improved activity or selectivity. The replacement of the dimethylamine group with other amine-containing moieties could also be explored to understand its role in biological interactions better. The structural specificity of the interaction between substituted benzimidazoles and their targets suggests that even minor changes can lead to significant differences in activity. nih.gov

Metabolomic Research and Biochemical Fate of 5 Benzylbenzydaminehydrochloride

Comprehensive Profiling of Metabolites

Metabolite profiling for Benzydamine (B159093) has been conducted using techniques such as mass spectrometry to identify the substances formed after administration. nih.gov These studies have successfully identified and characterized several key metabolites in biological samples, primarily urine. nih.govelsevierpure.com

Targeted Metabolomics Approaches for Specific Metabolite Quantification

Targeted studies are crucial for quantifying known metabolites to understand their concentration and clearance rates. For Benzydamine, such approaches focus on measuring the primary metabolites, including Benzydamine N-oxide, which is a major metabolite found in plasma, and various hydroxylated and dealkylated forms. researchgate.netgoogleapis.com The quantification of these specific compounds helps in understanding the primary metabolic pathways. For instance, after an oral dose, a significant portion of the drug is excreted as metabolites, with Benzydamine N-oxide being a prominent one. elsevierpure.comgoogleapis.com

Untargeted Metabolomics Exploration for Novel Metabolite Discovery

Untargeted, or exploratory, studies have been instrumental in identifying the range of metabolites produced from Benzydamine. Early research using mass spectrometric techniques on urine samples from volunteers led to the discovery of the main metabolic pathways. nih.gov These exploratory analyses identified N-oxidation, hydroxylation of the benzene (B151609) ring, and the elimination of both the benzyl (B1604629) and dimethylaminopropyl groups as key transformation processes. nih.govelsevierpure.com This approach also revealed that metabolites such as Didesmethylbenzydamine and Hydroxybenzydamine are further processed through conjugation before excretion. elsevierpure.com

Characterization of Metabolic Transformation Pathways

The biotransformation of Benzydamine is a multi-step process involving several key enzymatic reactions that modify its structure to facilitate excretion. drugbank.comnih.gov

Enzymatic Oxidation Pathways (e.g., Cytochrome P450-mediated metabolism)

Oxidation is a primary metabolic route for Benzydamine. drugbank.comresearchgate.net This process is mediated by two main enzyme families:

Flavin-containing monooxygenases (FMOs): These enzymes, particularly FMO1 and FMO3, are responsible for the N-oxygenation of Benzydamine to form its main metabolite, Benzydamine N-oxide. medchemexpress.comnih.gov The activity of FMOs in this conversion has been confirmed in studies using human liver microsomes and recombinant enzymes. nih.gov

Cytochrome P450 (CYP) System: While FMOs handle N-oxygenation, CYP enzymes are involved in other oxidative processes. nih.gov Specifically, CYP2D6 has been identified as the enzyme responsible for the N-demethylation of Benzydamine. nih.gov Another key oxidative reaction is the hydroxylation of the benzene ring, a common CYP-mediated reaction for many xenobiotics. nih.govelsevierpure.com

Dealkylation Processes in Biochemical Systems

Dealkylation involves the removal of alkyl groups from the parent molecule. For Benzydamine, this includes several distinct processes:

N-demethylation: The removal of methyl groups from the dimethylamino side chain is catalyzed by CYP450 enzymes. nih.gov

Elimination of the dimethylaminopropyl group: This process results in a significant structural change to the parent compound. nih.govelsevierpure.com

Elimination of the benzyl group: The cleavage of the benzyl group from the indazole ring is another identified dealkylation pathway. nih.govelsevierpure.com

Conjugation Reactions (e.g., Glucuronidation, Sulfation)

Following initial oxidation and dealkylation (Phase I metabolism), Benzydamine metabolites undergo conjugation (Phase II metabolism) to increase their water solubility for excretion. drugbank.com

Glucuronidation: This is a key conjugation pathway for Benzydamine metabolites. Specifically, Didesmethylbenzydamine and Hydroxybenzydamine are excreted in the urine as their corresponding glucuronide conjugates. nih.govelsevierpure.com This process attaches a glucuronic acid moiety to the metabolite, significantly enhancing its polarity.

The table below summarizes the primary metabolic pathways and the key metabolites of Benzydamine.

| Metabolic Pathway | Enzyme Family | Resulting Metabolite(s) | Reference(s) |

| N-Oxidation | Flavin-containing monooxygenase (FMO) | Benzydamine N-oxide | drugbank.comnih.govresearchgate.net |

| Hydroxylation | Cytochrome P450 (CYP) | Hydroxybenzydamine | nih.govelsevierpure.com |

| Dealkylation | Cytochrome P450 (CYP) | Didesmethylbenzydamine, other dealkylated forms | drugbank.comnih.govelsevierpure.comnih.gov |

| Conjugation | UDP-glucuronosyltransferases (UGT) | Hydroxybenzydamine-glucuronide, Didesmethylbenzydamine-glucuronide | nih.govelsevierpure.com |

Data Analysis and Bioinformatics in Metabolomics Research

The analysis of raw data from metabolomic studies of 5-Benzylbenzydamine hydrochloride is a multi-step process that relies on sophisticated statistical methods and bioinformatics tools to translate complex datasets into biologically meaningful information. This process is essential for identifying metabolic fingerprints and understanding the biochemical pathways perturbed by the compound. The typical workflow involves data preprocessing, statistical analysis to identify significant changes, and pathway analysis to interpret the biological context of these changes.

Following data acquisition from analytical platforms like liquid chromatography-mass spectrometry (LC/MS), the raw data undergoes extensive preprocessing. This includes steps like peak detection, retention time correction, and normalization. A significant challenge in LC/MS-based metabolomics is the high redundancy of data due to the detection of adducts, isotopes, and various ion species, which requires algorithms to deconvolute and align features accurately. nih.gov To ensure that metabolites of varying concentrations are given appropriate weight in subsequent analyses, scaling methods are often employed. nih.gov Auto-scaling, which involves mean-centering and dividing by the standard deviation, is a common technique used to give all variables a unit variance. nih.gov

Statistical Analysis and Biomarker Identification

Once the data is preprocessed, statistical analyses are performed to identify metabolites that are significantly altered by 5-Benzylbenzydamine hydrochloride. Both univariate and multivariate statistical techniques are used extensively in this phase. nih.gov

Univariate Analysis: Methods like the Student's t-test or analysis of variance (ANOVA) are applied to each metabolite individually to assess the statistical significance of changes between control and treated groups. To account for the large number of comparisons and reduce the risk of false positives, corrections such as the Bonferroni correction or the False Discovery Rate (FDR) are applied. nih.gov A feature with a q-value (FDR-adjusted p-value) of less than 0.05 is typically considered statistically significant. nih.gov

Multivariate Analysis: These methods are crucial for identifying patterns and relationships across the entire dataset.

Principal Component Analysis (PCA): An unsupervised technique used for initial data exploration and quality control. PCA reduces the dimensionality of the data, allowing for the visualization of clustering, trends, and outliers within the samples. nih.govnih.gov Metabolites with high loadings in the principal components that separate the groups can be considered potential biomarkers. nih.gov

Partial Least Squares-Discriminant Analysis (PLS-DA): A supervised method that is commonly used to sharpen the separation between predefined groups (e.g., control vs. treated). nih.gov PLS-DA is particularly effective at identifying the variables (metabolites) that are most responsible for the observed group separation. nih.govnih.gov

The results of these statistical tests generate a list of differentially regulated metabolites. These findings are often visualized using volcano plots, which display the statistical significance (p-value) versus the magnitude of change (fold change), and heatmaps, which provide a visual representation of the changes in metabolite concentrations across different samples. nih.gov

Interactive Data Table: Illustrative Differential Metabolites

The following table represents a hypothetical output from a statistical analysis comparing a control group to a group treated with 5-Benzylbenzydamine hydrochloride. It illustrates the kind of data generated to identify significant metabolic changes.

| Metabolite | m/z | Retention Time (min) | p-value | q-value (FDR) | Fold Change | Regulation |

| Hypothetical Metabolite A | 174.08 | 3.5 | 0.001 | 0.015 | 2.8 | Up |

| Hypothetical Metabolite B | 210.12 | 5.1 | 0.005 | 0.031 | -3.5 | Down |

| Hypothetical Metabolite C | 133.05 | 2.8 | 0.045 | 0.150 | 1.5 | - |

| Hypothetical Metabolite D | 350.25 | 8.2 | 0.0005 | 0.009 | 4.1 | Up |

| Hypothetical Metabolite E | 288.18 | 7.4 | 0.012 | 0.048 | -2.2 | Down |

Bioinformatics and Pathway Analysis

Identifying a list of altered metabolites is only the first step. To understand the biological implications of these changes, bioinformatics tools are used for pathway analysis and enrichment analysis. Platforms like MetaboAnalyst provide a suite of tools for this purpose. nih.gov These tools map the identified significant metabolites onto known metabolic pathways from databases such as the Kyoto Encyclopedia of Genes and Genomes (KEGG).

Enrichment analysis determines whether known metabolic pathways are statistically over-represented within the list of altered metabolites. This helps to pinpoint the specific biochemical processes that are most affected by 5-Benzylbenzydamine hydrochloride. The results can reveal perturbations in major metabolic systems, such as amino acid metabolism, lipid metabolism, or energy metabolism. nih.gov This analysis is crucial for generating hypotheses about the compound's mechanism of action and its broader biochemical fate. nih.gov The integration of metabolomics data with other 'omics' data (genomics, proteomics, etc.) can provide a more holistic understanding of the biological system's response. nih.gov

Interactive Data Table: Illustrative Metabolic Pathway Analysis

The following table is a hypothetical example of a pathway enrichment analysis result for the significant metabolites affected by 5-Benzylbenzydamine hydrochloride. It highlights the most perturbed pathways.

| Pathway Name | Total Compounds in Pathway | Hits from Dataset | p-value | Impact |

| Tryptophan Metabolism | 68 | 5 | 0.002 | 0.45 |

| Phenylalanine Metabolism | 45 | 4 | 0.011 | 0.31 |

| Glycine, Serine and Threonine Metabolism | 55 | 3 | 0.035 | 0.22 |

| Fatty Acid Biosynthesis | 30 | 2 | 0.089 | 0.15 |

| Citrate Cycle (TCA Cycle) | 20 | 1 | 0.210 | 0.08 |

Advanced Analytical Methodologies for Research on 5 Benzylbenzydaminehydrochloride

Chromatographic Techniques for Compound Analysis

Chromatography is a fundamental analytical technique for the separation, identification, and quantification of chemical compounds. For 5-Benzylbenzydamine hydrochloride, both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) have been effectively utilized.

HPLC is a powerful tool for the analysis of non-volatile or thermally labile compounds like 5-Benzylbenzydamine hydrochloride. Its high resolution and sensitivity make it ideal for separating the parent compound from its impurities and degradation products.

A widely adopted HPLC method for the analysis of benzydamine (B159093) hydrochloride and its impurities involves reverse-phase chromatography with a C18 stationary phase. nih.gov One such method utilizes a Gemini C18 column (250 × 4.6 mm, 5 μm) to achieve separation. nih.gov The mobile phase, a mixture of acetonitrile, methanol, and ammonium (B1175870) carbonate buffer (10 mM; pH 10.5) in a ratio of 37.5:37.5:25 (v/v/v), is run at a flow rate of 1.0 mL/min with the column temperature maintained at 30°C. nih.gov Detection is typically performed using a UV detector set at 218 nm. nih.gov This method has proven to be robust and specific, with recoveries for benzydamine hydrochloride ranging from 98.25% to 102.8% and intra- and inter-day precision values (as percent relative standard deviation) below 2.2%. nih.gov The total run time for this analysis is impressively short, at less than 15 minutes. nih.gov

Table 1: HPLC Method Parameters for Benzydamine Hydrochloride Analysis

| Parameter | Value |

| Column | Gemini C18 (250 × 4.6 mm, 5 μm) |

| Mobile Phase | Acetonitrile:Methanol:Ammonium Carbonate Buffer (10 mM; pH 10.5) (37.5:37.5:25, v/v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection | UV at 218 nm |

| Internal Standard | Famotidine |

| Run Time | < 15 minutes |

Gas chromatography is another valuable technique for the analysis of 5-Benzylbenzydamine hydrochloride, particularly for its simultaneous determination with other volatile or semi-volatile compounds in a formulation. A validated GC method has been developed for the concurrent analysis of benzydamine hydrochloride, methylparaben, and peppermint oil in a spray dosage form. uran.ua This method employs an Agilent 7890 gas chromatograph equipped with a flame ionization detector (FID) and an HP-5 capillary column (30 m x 0.32 mm x 0.25 µm). uran.ua Helium is used as the carrier gas at a flow rate of 1 ml per minute. uran.ua In this method, the retention time for benzydamine hydrochloride was found to be 19.4 minutes. uran.ua The method demonstrated good linearity, precision (RSD% of 0.12), and accuracy (within 98-102%). uran.ua

Table 2: GC Method Parameters for Benzydamine Hydrochloride Analysis

| Parameter | Value |

| Instrument | Agilent 7890 Gas Chromatograph with FID |

| Column | HP-5 capillary column (30 m x 0.32 mm x 0.25 µm) |

| Carrier Gas | Helium |

| Flow Rate | 1 mL/min |

| Retention Time (Benzydamine HCl) | 19.4 minutes |

High-Performance Liquid Chromatography (HPLC)

Mass Spectrometry (MS) Applications in Characterization

Mass spectrometry is an indispensable tool for the structural elucidation and sensitive detection of compounds. When coupled with chromatographic techniques, it provides a powerful platform for the analysis of complex mixtures.

LC-MS/MS has become the gold standard for the detection and quantification of trace levels of drugs and their metabolites in various matrices due to its high sensitivity and selectivity. nih.gov While specific studies focusing solely on the trace analysis of 5-Benzylbenzydamine hydrochloride are not prevalent, the principles of LC-MS/MS are directly applicable. The technique allows for the analysis of thermolabile and non-volatile compounds without the need for derivatization. nih.gov The use of tandem mass spectrometry (MS/MS) provides enhanced structural information and specificity, which is crucial for identifying compounds at very low concentrations. nih.gov Methods have been developed for the sensitive quantification of other pharmaceutical compounds, achieving limits of detection in the low ng/mL range. nih.govthermofisher.com These methodologies, often employing triple quadrupole mass spectrometers, can be adapted for the trace analysis of 5-Benzylbenzydamine hydrochloride and its impurities. thermofisher.com

Understanding the metabolic fate of a drug is a critical aspect of its development. Mass spectrometry, particularly LC-MS, is a key technology for identifying and profiling drug metabolites. ijpras.com Studies on the biotransformation of benzydamine have been conducted using cattle liver microsomes and precision-cut liver slices. nih.govresearchgate.net These studies have successfully identified several metabolites through LC-MS analysis. nih.govresearchgate.net

The primary metabolites identified were benzydamine N-oxide (BZ-NO) and monodesmethyl-BZ (Nor-BZ). nih.govresearchgate.net Further analysis revealed the presence of other metabolites, including desbenzylated and hydroxylated BZ-NO analogues, and a hydroxylated product of BZ. nih.govresearchgate.net Notably, a BZ N-glucuronide and five hydroxylated and N+-glucuronidated derivatives of BZ, BZ-NO, and Nor-BZ were also tentatively identified based on their product ion mass spectra. nih.govresearchgate.net The fragmentation of the precursor ions of benzydamine (m/z 310), Nor-BZ (m/z 296), and BZ-NO (m/z 326) provided the basis for the structural elucidation of these metabolites. researchgate.net It has been shown that benzydamine primarily exists in biological material as its metabolite, benzydamine N-oxide. uran.ua The UV spectra of benzydamine and benzydamine N-oxide are very similar, both showing a characteristic maximum at 307 nm. researchgate.net

Table 3: Identified Metabolites of Benzydamine

| Metabolite | Abbreviation |

| Benzydamine N-oxide | BZ-NO |

| Monodesmethyl-benzydamine | Nor-BZ |

| Desbenzylated benzydamine N-oxide analogues | - |

| Hydroxylated benzydamine N-oxide analogues | - |

| Hydroxylated benzydamine | - |

| Benzydamine N-glucuronide | - |

| Hydroxylated and N+-glucuronidated derivatives | - |

Spectroscopic Characterization Methods

Spectroscopic methods are fundamental in elucidating the molecular structure of compounds. For 5-Benzylbenzydamine hydrochloride, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and X-ray diffraction provides a comprehensive structural profile.

NMR spectroscopy is an unparalleled tool for determining the precise arrangement of atoms within a molecule.

¹H NMR: Proton NMR (¹H NMR) provides detailed information about the hydrogen atoms in a molecule, including their chemical environment and proximity to other atoms. In a patent describing the synthesis of 5-Benzylbenzydamine hydrochloride (referred to as Benzydamine impurity B), ¹H NMR data was reported as follows: δ 7.47–7.34 (m, 2H), 7.30–7.07 (m, 11H), 5.37 (s, 2H), 4.27 (t, J=6.6Hz, 2H), 3.96 (s, 2H), 2.34 (t, J=7.0Hz, 2H), 2.08 (d, J=16.6Hz, 6H), 1.95–1.78 (t, J=7.0Hz, 2H). google.com This spectrum confirms the presence of the benzyl (B1604629) groups and the dimethylaminopropyl side chain.

The following table summarizes the expected and reported NMR data for 5-Benzylbenzydamine hydrochloride:

Interactive Data Table: NMR Spectral Data for 5-Benzylbenzydamine Hydrochloride| Nucleus | Technique | Observed Chemical Shifts (δ ppm) and Multiplicity | Interpretation |

| ¹H | NMR Spectroscopy | 7.47–7.07 (m) | Aromatic protons of the two benzyl groups and the indazole ring system. |

| ¹H | NMR Spectroscopy | 5.37 (s) | Methylene (B1212753) protons of one of the benzyl groups. |

| ¹H | NMR Spectroscopy | 4.27 (t) | Methylene protons of the oxy-propyl chain. |

| ¹H | NMR Spectroscopy | 3.96 (s) | Methylene protons of the other benzyl group. |

| ¹H | NMR Spectroscopy | 2.34 (t) | Methylene protons of the dimethylaminopropyl chain adjacent to the nitrogen. |

| ¹H | NMR Spectroscopy | 2.08 (d) | Methyl protons of the dimethylamino group. |

| ¹H | NMR Spectroscopy | 1.95–1.78 (t) | Central methylene protons of the propyl chain. |

| ¹³C | NMR Spectroscopy | Data not available in cited sources. | Would confirm the 26 carbon atoms in the molecule, including aromatic, aliphatic, and carbonyl-like carbons. |

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. libretexts.orglibretexts.org While a specific IR spectrum for 5-Benzylbenzydamine hydrochloride is not available in the searched literature, the expected characteristic absorption bands can be predicted based on its structure. These would include C-H stretching vibrations for the aromatic and aliphatic portions, C=C and C=N stretching within the aromatic and indazole rings, and C-O and C-N stretching vibrations corresponding to the ether linkage and the tertiary amine. libretexts.orglibretexts.org This analysis is crucial for confirming the presence of key structural motifs.

Immunochemical Assays for Specific Detection (e.g., Nanoparticle Antibody-Based Immunoassays)

Immunochemical assays, which utilize the specific binding of antibodies to their antigens, offer high sensitivity and selectivity for the detection of target molecules. Nanoparticle-based immunoassays, in particular, have emerged as a powerful platform for enhancing detection limits. nih.gov These assays can employ nanoparticles as labels (e.g., gold or europium nanoparticles) to amplify the signal, allowing for the detection of analytes at very low concentrations. researchgate.net

While there is research on the use of chitosan (B1678972) nanoparticles for the delivery of benzydamine, the development of a specific nanoparticle antibody-based immunoassay for the detection of 5-Benzylbenzydamine hydrochloride has not been reported in the searched literature. nih.gov However, the principle of these assays suggests they could be developed. Such an assay would involve generating antibodies that specifically recognize the 5-benzyl-substituted indazole core, and then conjugating these antibodies to nanoparticles to create a highly sensitive detection system.

Method Development and Validation for Research Applications

The development and validation of robust analytical methods are critical for the accurate quantification of 5-Benzylbenzydamine hydrochloride in research and quality control settings. High-Performance Liquid Chromatography (HPLC) is a commonly employed technique for this purpose. clearsynth.comsynzeal.com Method development involves optimizing various parameters such as the column, mobile phase composition, flow rate, and detector wavelength to achieve adequate separation of the analyte from other related substances.

Validation of the analytical method is performed according to established guidelines to ensure its suitability for its intended purpose. Key validation parameters include:

Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present.

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

Accuracy: The closeness of the test results obtained by the method to the true value.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Certified Reference Standards (CRMs) are materials that are sufficiently homogeneous and stable with respect to one or more specified properties, and for which a value, uncertainty, and metrological traceability have been established. axios-research.com The use of a certified reference standard for 5-Benzylbenzydamine hydrochloride is essential for the validation of analytical methods. clearsynth.comsynzeal.comgoogle.comaxios-research.comallmpus.compharmaffiliates.comtheclinivex.com It serves as the benchmark against which the performance of the analytical method is assessed, ensuring the accuracy and comparability of results across different laboratories and over time. Several suppliers offer 5-Benzylbenzydamine hydrochloride as a reference standard for analytical and quality control purposes. synzeal.comaxios-research.comallmpus.compharmaffiliates.comtheclinivex.comsimsonpharma.com

Quality Control and Robustness of Analytical Methods

The assurance of quality is a critical aspect of pharmaceutical analysis, necessitating that analytical methods are not only precise and accurate but also resilient to minor variations in operational parameters. For Benzydamine Hydrochloride and its related compounds, robust analytical methodologies, predominantly High-Performance Liquid Chromatography (HPLC), have been developed and validated to ensure reliable quantification and purity assessment in pharmaceutical formulations. sciencepublishinggroup.comscispace.com The validation of these methods is performed in accordance with internationally recognized standards, such as the International Conference on Harmonisation (ICH) guidelines, to evaluate various performance characteristics. zenodo.orgnih.gov

The primary objective of method validation is to demonstrate that the analytical procedure is suitable for its intended purpose. sciencepublishinggroup.com This involves a thorough evaluation of parameters including specificity, linearity, accuracy, precision, detection limits, and robustness. zenodo.orgnih.gov

Method Validation Parameters

A common analytical approach involves reversed-phase HPLC with UV detection. nih.govresearchgate.net Validation studies for these methods yield data that confirms their suitability for routine quality control. The specificity of the method ensures that the signal measured is unequivocally from the analyte of interest, without interference from excipients, impurities, or degradation products. sciencepublishinggroup.com

Linearity, Accuracy, and Precision

Linearity studies demonstrate a direct proportionality between the concentration of the analyte and the instrumental response over a specified range. sciencepublishinggroup.com For Benzydamine Hydrochloride, analytical curves typically exhibit excellent linearity with correlation coefficients (r²) greater than 0.99. nih.govresearchgate.net

Accuracy, which reflects the closeness of the test results to the true value, is often assessed through recovery studies. For Benzydamine Hydrochloride, recovery values have been reported to be within the range of 98.25% to 102.8%. zenodo.orgnih.gov

Precision evaluates the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is usually expressed as the relative standard deviation (%RSD) and is considered at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). Studies have shown that for the analysis of Benzydamine Hydrochloride, both intra- and inter-day precision values are typically lower than 2.2%, indicating a high degree of precision. zenodo.orgnih.govresearchgate.net

Table 1: Summary of Validation Parameters for a Validated HPLC Method for Benzydamine Hydrochloride Analysis

| Parameter | Acceptance Criteria | Reported Findings | Reference |

| Linearity (r²) | ≥ 0.99 | > 0.99 | nih.gov, researchgate.net |

| Accuracy (% Recovery) | Typically 98.0% - 102.0% | 98.25% - 102.8% | nih.gov, zenodo.org |

| Precision (% RSD) | ≤ 2% | < 2.2% | nih.gov, zenodo.org, researchgate.net |

Robustness of Analytical Methods

Robustness is the measure of a method's capacity to remain unaffected by small, but deliberate, variations in method parameters. nih.gov This provides an indication of its reliability during normal usage. For HPLC methods, these variations can include changes in the mobile phase composition, pH of the buffer, column temperature, and flow rate. nih.govijpsonline.com

The evaluation of robustness is a critical component of quality control, as it ensures that the method can be transferred between different laboratories and instruments without a loss in performance. sciencepublishinggroup.com In the analysis of Benzydamine Hydrochloride, methods have been determined to be robust, capable of withstanding minor adjustments to the operational conditions. zenodo.orgnih.gov For instance, intentional variations in the mobile phase flow rate and composition have been shown to not significantly impact the retention time or resolution of the analytes. ijpsonline.com

Table 2: Parameters Investigated During Robustness Testing of an HPLC Method

| Parameter Varied | Typical Variation Range | Effect on Results | Reference |

| Flow Rate | ± 0.1 mL/min | Must remain within defined limits for acceptable retention time and resolution. | ijpsonline.com |

| Mobile Phase Composition | ± 2-5% organic phase | Must remain within defined limits for acceptable retention time and resolution. | nih.gov, ijpsonline.com |

| Column Temperature | ± 5 °C | Generally minor impact, but should be controlled. | nih.gov |

| pH of Mobile Phase Buffer | ± 0.2 units | Method should be robust against small variations. | ijpsonline.com |

The successful validation and demonstrated robustness of analytical methods are essential for the routine quality control of Benzydamine Hydrochloride, ensuring the consistency and quality of the pharmaceutical product. sciencepublishinggroup.comnih.gov

Computational and in Silico Studies of 5 Benzylbenzydaminehydrochloride

Molecular Docking and Ligand-Receptor Interaction Modeling

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). This modeling helps to characterize the binding affinity and interaction at the atomic level.

In the context of Benzydamine (B159093), which is known to suppress pro-inflammatory cytokines, in silico studies have explored its potential as a direct inhibitor of Tumor Necrosis Factor-alpha (TNF-α). irjpms.com Virtual screening assays identified Benzydamine as a potential inhibitor of TNF-α, a key mediator in inflammatory processes. irjpms.comdovepress.com Building on this, researchers have computationally evolved Benzydamine into novel analogs to improve binding affinity and specificity. irjpms.com

Ligand interaction diagrams for Benzydamine and its analogs within the TNF-α binding pocket reveal key interactions. These models use colored coronas to visualize atomic contributions to binding affinity, where green indicates favorable contributions and red signifies unfavorable ones. irjpms.com Such analyses are crucial for the rational design of more potent derivatives. For instance, studies on other molecules, like benzimidazole (B57391) derivatives, have used docking to identify key amino acid residues in the active sites of enzymes, guiding the development of new therapeutic agents. researchgate.net

Table 1: Molecular Docking and Property Data for Benzydamine and Analogs

| Compound | Estimated Affinity (kcal/mol) | Molecular Weight ( g/mol ) | logP | H-Bond Acceptors | H-Bond Donors |

|---|---|---|---|---|---|

| Benzydamine | -7.9 | 309.4 | 3.9 | 3 | 0 |

| Analog A | -9.2 | 307.4 | 4.2 | 3 | 0 |

| Analog B | -9.1 | 325.4 | 4.3 | 3 | 0 |

| Analog C | -9.0 | 341.4 | 4.7 | 3 | 0 |

| Analog D | -9.0 | 341.4 | 4.7 | 3 | 0 |

This table is generated from data presented in a study on Benzydamine and its novel analogs. irjpms.com

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models help in predicting the activity of new, unsynthesized molecules.

While a specific QSAR model for 5-Benzylbenzydamine Hydrochloride is not published, the methodology is widely applied in drug discovery for related structures. For example, 3D-QSAR studies on benzamide (B126) derivatives have been used to develop potent glucokinase activators. nih.gov In such a study, a dataset of compounds with known activities is used to generate a pharmacophore hypothesis, which defines the essential structural features required for biological activity. The resulting statistical models, validated by parameters like the coefficient of determination (R²) and predictive squared correlation coefficient (Q²), can then be used to screen new derivatives. nih.gov A similar approach could be applied to a series of Benzydamine derivatives to correlate their structural properties with their anti-inflammatory or analgesic effects.

Density Functional Theory (DFT) Analysis for Molecular Structure and Properties

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. It is employed to calculate a wide range of molecular properties, including geometric parameters (bond lengths, angles), vibrational frequencies, and electronic properties like the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).

DFT analyses provide fundamental insights into the stability, reactivity, and spectroscopic characteristics of a molecule. Although specific DFT studies on 5-Benzylbenzydamine Hydrochloride are not prominent in the literature, this method is a standard tool in computational chemistry. For any given Benzydamine derivative, DFT could be used to:

Optimize the molecular geometry to find its most stable conformation.

Calculate the HOMO-LUMO energy gap, which is an indicator of chemical reactivity and kinetic stability.

Predict infrared and Raman spectra to aid in experimental characterization.

Determine the distribution of electron density and electrostatic potential, which are crucial for understanding intermolecular interactions.

Predictive Modeling for Biological Activity and Biochemical Interactions

Predictive modeling in drug discovery utilizes computational algorithms, including machine learning, to forecast the biological activities and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of a compound.

For Benzydamine and its analogs, predictive models have been used to estimate desirable drug-like properties. irjpms.com These in silico tools can predict key parameters such as aqueous solubility (logS), gastrointestinal absorption, and blood-brain barrier permeation. irjpms.com By identifying potential liabilities early in the discovery process, these models help prioritize which candidate molecules should be synthesized and advanced to experimental testing. For instance, predictive modeling was used to assess the ADME properties of four novel Benzydamine analogs, ensuring they possessed favorable characteristics alongside their improved binding affinity for TNF-α. irjpms.com

Table 2: Predicted ADME Properties for Benzydamine Analogs

| Compound | Predicted GI Absorption | Predicted BBB Permeation |

|---|---|---|

| Benzydamine | High | Yes |

| Analog A | High | Yes |

| Analog B | High | Yes |

| Analog C | High | Yes |

| Analog D | High | Yes |

This table is derived from data presented in a computational study on novel Benzydamine analogs. irjpms.com GI: Gastrointestinal; BBB: Blood-Brain Barrier.

Cheminformatics and Bioinformatics Approaches in Drug Discovery

Cheminformatics and bioinformatics provide the essential infrastructure and tools for modern drug discovery. Cheminformatics deals with the storage, retrieval, and analysis of chemical information, while bioinformatics involves the analysis of biological data, such as protein sequences and pathways.

In the study of Benzydamine derivatives, cheminformatics is used to manage the molecular structures, for instance, by representing them in formats like SMILES (Simplified Molecular-Input Line-Entry System). irjpms.com This allows for the creation of large virtual libraries of compounds that can be screened computationally.

Bioinformatics tools are then used to identify and validate biological targets. The identification of TNF-α as a potential direct target for Benzydamine is an example of how bioinformatics databases, which contain information on disease pathways and protein functions, can guide research. irjpms.com By integrating these approaches, researchers can move from identifying a potential drug target to designing and optimizing novel ligands with enhanced activity and better safety profiles. researchgate.netdovepress.com

Q & A

Q. What are the recommended handling and storage protocols for 5-BenzylBenzydamine Hydrochloride to ensure researcher safety?

Methodological Answer :

- Handling : Use local exhaust ventilation to minimize aerosol formation. Wear impervious gloves (e.g., nitrile), protective eyewear, and lab coats to avoid skin/eye contact. Avoid incompatible materials like strong oxidizers .

- Storage : Store in sealed glass containers in a cool (<25°C), dry, and ventilated area. Protect from light to prevent photodegradation .

- Spill Management : Collect spilled material using non-sparking tools and place in airtight containers. Decontaminate surfaces with ethanol/water mixtures .

Q. How can researchers verify the purity of 5-BenzylBenzydamine Hydrochloride during synthesis?

Methodological Answer :

- Chromatography : Use reverse-phase HPLC with UV detection (λ = 254 nm) and a C18 column. Compare retention times to a certified reference standard .

- Spectroscopy : Confirm molecular structure via H/C NMR (e.g., aromatic proton signals at δ 7.2–7.5 ppm) and FT-IR (amide C=O stretch ~1650 cm) .

- Elemental Analysis : Validate chloride content via gravimetric titration with silver nitrate .

Q. What solvents and reaction conditions are suitable for synthesizing 5-BenzylBenzydamine Hydrochloride?

Methodological Answer :

- Solvent Selection : Use anhydrous dichloromethane or acetonitrile for benzylation reactions. Avoid protic solvents (e.g., water, alcohols) to prevent hydrolysis .

- Reaction Optimization : Conduct benzylation under inert atmosphere (N) at 0–5°C to control exothermicity. Monitor pH (target 6–7) to avoid over-acidification during hydrochlorination .

Advanced Research Questions

Q. How can researchers design experiments to elucidate the pharmacological mechanisms of 5-BenzylBenzydamine Hydrochloride?

Methodological Answer :

- In Vitro Assays :

- Perform competitive binding assays (e.g., radioligand displacement) to identify receptor targets (e.g., TRP channels, NMDA receptors) .

- Use calcium imaging in neuronal cells to assess ion channel modulation .

- Pathway Analysis : Apply RNA-seq or phosphoproteomics to map downstream signaling pathways (e.g., NF-κB, MAPK) .

Q. How can contradictions between in vitro and in vivo efficacy data be resolved?

Methodological Answer :

- Pharmacokinetic Profiling : Measure plasma half-life, tissue distribution, and metabolite formation in rodent models. Use LC-MS/MS for quantification .

- Dose Translation : Apply allometric scaling (e.g., body surface area) to correlate in vitro IC values with in vivo dosages .

- Orthogonal Assays : Validate results using ex vivo organotypic cultures or 3D tumor spheroids to bridge in vitro-in vivo gaps .

Q. What strategies ensure the stability of 5-BenzylBenzydamine Hydrochloride under experimental conditions?

Methodological Answer :

- Thermal Stability : Conduct accelerated stability studies (40°C/75% RH for 6 months) with HPLC monitoring. Degradation products (e.g., hydrolyzed benzydamine) indicate susceptibility to heat/humidity .

- pH Stability : Test solubility and integrity in buffers (pH 3–9). Use citrate buffer (pH 4.5) for aqueous formulations to minimize hydrolysis .

- Light Sensitivity : Store solutions in amber vials and use UV filters during microscopy to prevent photodegradation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.